4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Description
Properties
Molecular Formula |
C14H15ClN4O3S2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H15ClN4O3S2/c1-9-17-18-14(23-9)16-13(20)10-4-5-11(15)12(8-10)19-6-2-3-7-24(19,21)22/h4-5,8H,2-3,6-7H2,1H3,(H,16,18,20) |
InChI Key |
UMQDMSFEBRCFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzamide-Thiazinane Intermediate
The benzamide-thiazinane intermediate is synthesized through a chlorination-cyclization sequence:
-
Chlorination of 3-Aminobenzoic Acid :
-
Thiazinane Ring Formation :
-
The 4-chloro-3-aminobenzoic acid reacts with 1,3-propane sultone in dimethylformamide (DMF) at 80°C for 12 hours to form the thiazinane-1,1-dioxide ring.
-
Mechanism : Nucleophilic attack by the amine on the sultone, followed by intramolecular cyclization.
-
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
-
-
Benzamide Activation :
Synthesis of the (2E)-5-Methyl-1,3,4-Thiadiazol-2(3H)-Ylidene Fragment
The thiadiazole fragment is prepared via cyclocondensation:
-
Hydrazine Carbothioamide Formation :
-
Oxidative Cyclization :
Final Coupling Reaction
The benzamide-thiazinane intermediate is coupled to the thiadiazole ylidene using a two-step protocol:
-
Activation of the Benzamide :
-
Nucleophilic Substitution :
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Coupling solvent | Anhydrous acetonitrile | +15% | |
| Cyclization temp. | 80°C (thiazinane) | +20% | |
| Chlorination time | 2 hours (0°C) | +10% |
Microwave-assisted synthesis reduces reaction times by 40% for cyclization steps.
Analytical Validation
Structural Confirmation
-
¹H NMR (400 MHz, DMSO-d₆):
Challenges and Mitigation
-
Low Solubility in Aqueous Media :
-
Over-Chlorination :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.
Substitution: The chlorine atom on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the benzene ring.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazinan rings often exhibit significant biological activities, particularly in anticancer and antimicrobial domains . The unique combination of functional groups in this compound suggests potential interactions with biological targets, possibly functioning as:
- Enzyme inhibitors
- Modulators of signaling pathways
Anticancer Activity
Preliminary studies indicate that the compound may have efficacy against specific cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting the growth of various cancer types. The presence of both chloro and thiadiazole groups is believed to enhance its anticancer properties by interacting with cellular pathways involved in tumor growth and proliferation.
Antimicrobial Potential
The antimicrobial activity of compounds similar to 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has been documented extensively. For example:
- Compounds derived from thiazoles and thiazolidines have demonstrated effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Biological Activity
The compound 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic molecule that incorporates various structural motifs known for their biological activity. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
Structural Overview
This compound features a benzamide backbone with a thiazinan ring and a thiadiazole moiety , which contribute to its stability and reactivity. The presence of a chloro group enhances its biological interactions, while the dioxido group may play a role in its reactivity with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically:
- Antibacterial Activity : Compounds containing the thiadiazole and thiazinan structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives with similar scaffolds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 32–42 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also exhibits antifungal activity against species such as Candida albicans and Aspergillus niger, with some derivatives showing inhibition rates comparable to established antifungal agents .
Anticancer Properties
The structural components of this compound suggest potential anticancer activity. Thiadiazole derivatives have been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-chlorobenzamide | Benzamide derivative | Antimicrobial |
| Thiazolidine derivatives | Thiazolidine ring | Anticancer |
| Indole derivatives | Indole core | Anti-inflammatory |
The unique combination of thiazolidine and indole structures in the target compound may enhance its anticancer efficacy compared to other compounds lacking these moieties .
The mechanisms through which this compound exerts its biological effects are under investigation. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The dioxido group could facilitate the generation of ROS, leading to oxidative stress in target cells.
- Receptor Interaction : The benzamide structure may interact with specific receptors involved in cellular signaling pathways.
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Antimicrobial Study : A recent study demonstrated that thiadiazole derivatives exhibited significant antimicrobial activity with MIC values lower than traditional antibiotics .
- Anticancer Research : Research on thiadiazole-containing compounds revealed their ability to inhibit tumor growth in vitro and in vivo models .
Q & A
Basic: What is the molecular structure and key functional groups of this compound?
Answer:
The compound features a chloro-substituted benzene ring linked to a 1,2-thiazinan-1,1-dioxide moiety and an (E)-configured 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene group. Key functional groups include:
- Thiadiazole ring : Imparts aromaticity and potential π-π stacking interactions.
- 1,2-Thiazinan-1,1-dioxide : A sulfonamide-like group influencing solubility and hydrogen-bonding capacity.
- Benzamide backbone : Provides rigidity and serves as a scaffold for derivatization.
| Property | Data |
|---|---|
| Molecular Formula | C₁₆H₁₈ClN₃O₃S₂ |
| Molecular Weight | 399.9 g/mol |
| IUPAC Name | 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide |
| Key Functional Groups | Thiadiazole, Benzamide, Sulfone |
Basic: What are common synthetic routes for this compound?
Answer:
Synthesis typically involves multi-step organic reactions:
Core Benzamide Formation : Condensation of 4-chloro-3-aminobenzoic acid with activated thiazinan-sulfone intermediates under anhydrous DMF and DCC coupling.
Thiadiazole Ring Construction : Cyclization of thiosemicarbazide derivatives using POCl₃ or PCl₃ as dehydrating agents.
Final Coupling : Buchwald-Hartwig amination or Ullmann-type coupling to link the thiadiazole and benzamide moieties.
Critical Conditions :
- Inert Atmosphere : Nitrogen/argon to prevent oxidation of sulfur-containing intermediates.
- Solvents : Anhydrous DCM or THF for moisture-sensitive steps.
Advanced: How can synthesis conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) for efficient C–N coupling (reducing side products).
- Temperature Control : Gradual heating (60–80°C) during cyclization to avoid decomposition.
- Purification : Use of preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) for isolating >95% pure product.
Data-Driven Adjustments : - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry if intermediates stall.
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:
- Structural Analogues : Compare activity of derivatives (e.g., thiazole vs. thiadiazole variants) to identify pharmacophore requirements. highlights analogues with modified sulfone groups showing reduced potency.
- Assay Conditions : Standardize cytotoxicity assays (e.g., MTT vs. ATP-based luminescence) to minimize methodological bias.
- Solubility Factors : Use co-solvents (e.g., DMSO/PBS) to ensure consistent compound dispersion.
Methodological: What spectroscopic techniques are critical for characterization?
Answer:
- 1H/13C NMR : In CDCl₃ or DMSO-d₆ to resolve proton environments (e.g., thiadiazole NH at δ 10–12 ppm; aromatic protons at δ 7–8 ppm).
- IR Spectroscopy : Confirm sulfone (S=O stretch at ~1150–1300 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups.
- HRMS : Validate molecular formula (e.g., ESI+ mode with <5 ppm error).
- X-ray Crystallography : Resolve E/Z isomerism in the thiadiazole-ylidene moiety.
Advanced: What hypotheses exist about its mechanism of action in biological systems?
Answer:
Proposed mechanisms include:
- Kinase Inhibition : Structural similarity to ATP-competitive inhibitors suggests targeting EGFR or VEGFR2 kinases. Molecular docking studies indicate binding to kinase ATP pockets via sulfone and benzamide interactions.
- ROS Modulation : The sulfone group may induce oxidative stress in cancer cells, validated via DCFH-DA fluorescence assays.
- Caspase Activation : Apoptosis induction observed in Jurkat cells (caspase-3/7 activation by 2.5-fold at 10 µM).
Structural Analogs and Structure-Activity Relationship (SAR) Insights
Answer:
Key analogues and SAR trends:
| Analog | Modification | Activity Trend |
|---|---|---|
| 4-Chloro-N-(4-methylthiazol-5-yl)benzamide | Thiazole instead of thiadiazole | 10x lower potency (IC₅₀ = 50 µM) |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide | Methyl substitution on benzamide | Improved solubility, similar activity |
| 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide | Methoxy substituent | Reduced kinase binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
